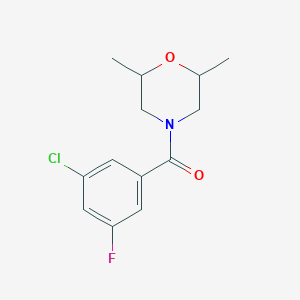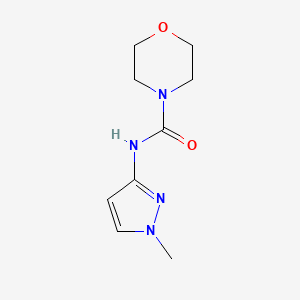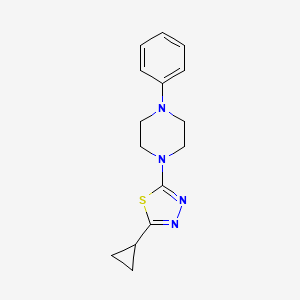![molecular formula C20H23ClN4O2 B12237600 N-[1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl]-N-cyclopropylpyrimidin-4-amine](/img/structure/B12237600.png)
N-[1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl]-N-cyclopropylpyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl]-N-cyclopropylpyrimidin-4-amine is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its complex structure, which includes a piperidine ring, a pyrimidine ring, and a benzoyl group with a chlorine and methoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl]-N-cyclopropylpyrimidin-4-amine typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach includes the following steps:
Formation of the Benzoyl Intermediate: The initial step involves the chlorination of 2-methoxybenzoic acid to produce 5-chloro-2-methoxybenzoic acid. This is followed by the conversion of the acid to its corresponding acid chloride using thionyl chloride.
Piperidine Derivative Synthesis: The acid chloride is then reacted with piperidine to form the benzoyl-piperidine intermediate.
Cyclopropylpyrimidine Formation: The final step involves the coupling of the benzoyl-piperidine intermediate with cyclopropylpyrimidine under specific reaction conditions, such as the use of a base like sodium carbonate and a solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave irradiation and the use of advanced catalysts can be employed to streamline the synthesis process and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-[1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl]-N-cyclopropylpyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the chlorine-substituted benzoyl group.
Oxidation and Reduction: The methoxy group on the benzoyl ring can be oxidized to form corresponding aldehydes or acids, while reduction reactions can target the pyrimidine ring to form dihydropyrimidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
The major products formed from these reactions include substituted benzoyl derivatives, oxidized benzoyl compounds, and reduced pyrimidine derivatives .
Scientific Research Applications
N-[1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl]-N-cyclopropylpyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the development of novel pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl]-N-cyclopropylpyrimidin-4-amine involves its interaction with specific molecular targets:
Dopamine D2 Receptors: The compound exhibits high binding affinity to dopamine D2 receptors, which may contribute to its neuroleptic effects.
5-HT3 Receptors: It also shows potent binding to 5-HT3 receptors, which are involved in various physiological processes, including neurotransmission and inflammation.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)-2-methoxy-4-methylaminobenzamide
- 5-bromo and 5-iodo analogues of the benzoyl-piperidine derivative
Uniqueness
N-[1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl]-N-cyclopropylpyrimidin-4-amine stands out due to its unique combination of functional groups, which confer distinct chemical properties and biological activities. Its high affinity for dopamine D2 and 5-HT3 receptors differentiates it from other similar compounds, making it a valuable candidate for further research and development .
Properties
Molecular Formula |
C20H23ClN4O2 |
|---|---|
Molecular Weight |
386.9 g/mol |
IUPAC Name |
(5-chloro-2-methoxyphenyl)-[4-[cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl]methanone |
InChI |
InChI=1S/C20H23ClN4O2/c1-27-18-5-2-14(21)12-17(18)20(26)24-10-7-16(8-11-24)25(15-3-4-15)19-6-9-22-13-23-19/h2,5-6,9,12-13,15-16H,3-4,7-8,10-11H2,1H3 |
InChI Key |
AINOCZOMAJWFTR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CCC(CC2)N(C3CC3)C4=NC=NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-cyclopropyl-4-(difluoromethyl)-6-{4-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperazin-1-yl}pyrimidine](/img/structure/B12237522.png)
![3-Chloro-5-[(pyridin-2-yl)methoxy]pyridine](/img/structure/B12237527.png)


![4-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)benzonitrile](/img/structure/B12237546.png)
![{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}propylamine](/img/structure/B12237558.png)
![2-[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidin-1-yl]-5-methylpyrimidine](/img/structure/B12237569.png)
![1-[1-(9H-purin-6-yl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B12237579.png)
![2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-4,6-dimethylpyrimidine](/img/structure/B12237585.png)


![4-{4-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-2-(methylsulfanyl)-6-(oxan-4-yl)pyrimidine](/img/structure/B12237591.png)
![2-Tert-butyl-5-fluoro-4-[4-(5-methoxypyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidine](/img/structure/B12237597.png)
![N-[(2-methoxyphenyl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride](/img/structure/B12237599.png)
